

Technical Guide: Spectroscopic and Synthetic Data of Dimethyl (1-Diazo-2-oxopropyl)phosphonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl (1-Diazo-2-oxopropyl)phosphonate*

Cat. No.: *B1144549*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for **Dimethyl (1-Diazo-2-oxopropyl)phosphonate**, a key reagent in organic synthesis, famously known as the Ohira-Bestmann reagent. Due to the limited availability of published, peer-reviewed spectroscopic data for the dimethyl ester, this guide also includes detailed data for its close analog, Diethyl (1-Diazo-2-oxopropyl)phosphonate, for comparative purposes.

Spectroscopic Data

While comprehensive, peer-reviewed spectroscopic data for **Dimethyl (1-Diazo-2-oxopropyl)phosphonate** is not readily available in the public domain, the data for the diethyl analog is well-documented and provides a valuable reference.^[1] The expected shifts for the dimethyl compound would be similar, with the primary difference being the signals corresponding to the ester alkyl groups.

Spectroscopic Data for Diethyl (1-Diazo-2-oxopropyl)phosphonate

The following tables summarize the key spectroscopic data for Diethyl (1-Diazo-2-oxopropyl)phosphonate.[1]

¹H NMR (400 MHz, CDCl₃)[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
4.31-4.10	m	-	OCH ₂ CH ₃
2.29	s	-	C(O)CH ₃
1.40	td	-	OCH ₂ CH ₃

¹³C NMR (100 MHz, CDCl₃)[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
190.1	d	13.1	C=O
65.6	s	-	CN ₂
63.4	d	6.1	OCH ₂ CH ₃
27.2	s	-	C(O)CH ₃
16.1	d	6.1	OCH ₂ CH ₃

³¹P NMR (162 MHz, CDCl₃)[1]

Chemical Shift (δ) ppm
11.02

FTIR (neat)[1]

Wavenumber (cm ⁻¹)	Assignment
2986	C-H stretch
2117	N ₂ stretch (diazo)
1655	C=O stretch
1260	P=O stretch
1006	P-O-C stretch

Experimental Protocols

The synthesis of **Dimethyl (1-Diazo-2-oxopropyl)phosphonate** follows a procedure analogous to that of its diethyl counterpart, involving a diazo-transfer reaction.

Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate[1][2]

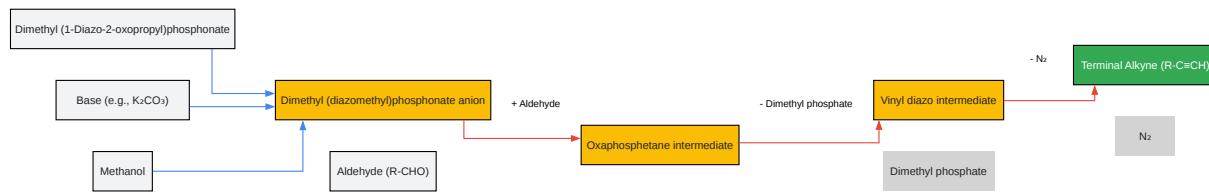
This procedure can be adapted for the synthesis of the dimethyl analog by starting with dimethyl (2-oxopropyl)phosphonate.

Materials:

- Diethyl (2-oxopropyl)phosphonate
- Sodium hydride (60% dispersion in mineral oil)
- 4-Acetamidobenzenesulfonyl azide
- Toluene, anhydrous
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate
- Hexanes
- Methyl t-butyl ether

- Celite
- Silica gel

Procedure:

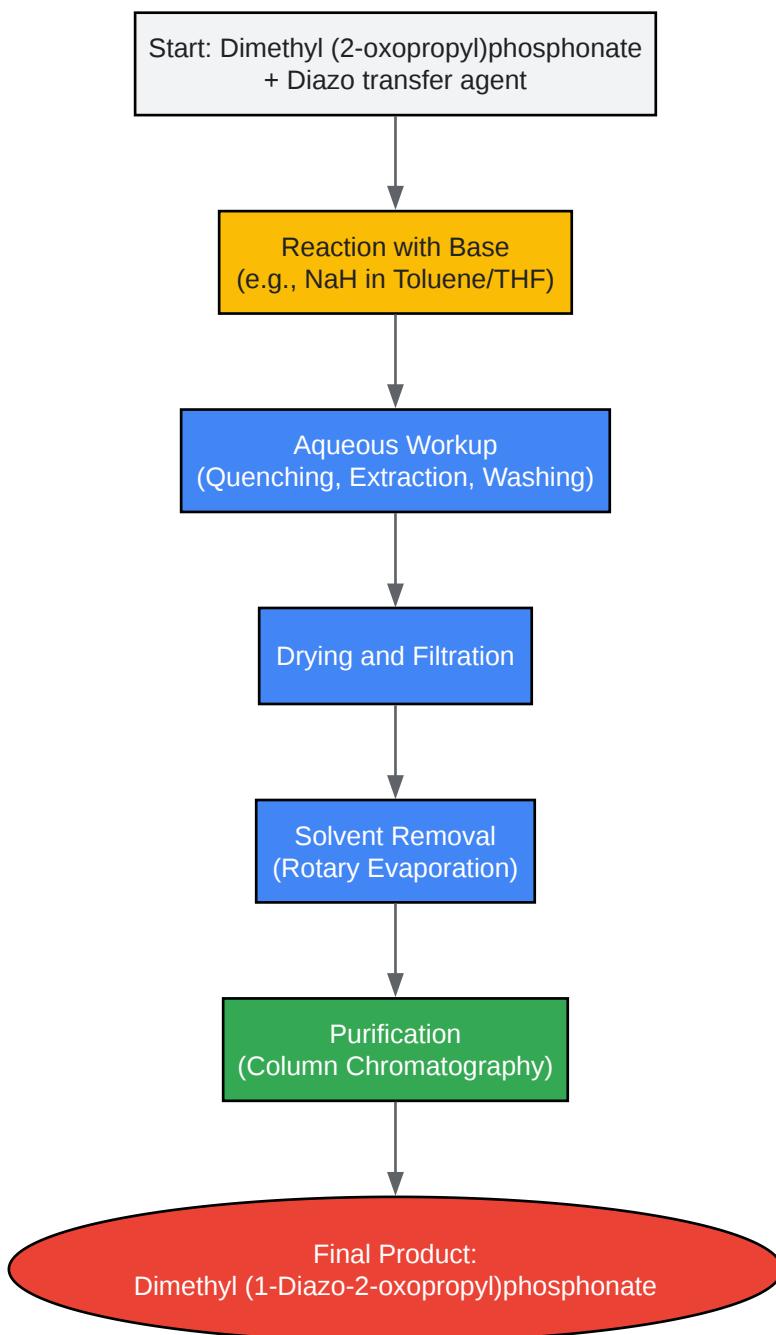

- A three-necked round-bottomed flask is equipped with an addition funnel, an argon inlet, and a magnetic stir bar.
- The flask is charged with sodium hydride and anhydrous toluene.
- The suspension is cooled to 0 °C in an ice-water bath.
- A solution of diethyl (2-oxopropyl)phosphonate in anhydrous toluene is added dropwise to the cooled suspension.
- After the addition is complete, a solution of 4-acetamidobenzenesulfonyl azide in anhydrous THF is added dropwise.
- The reaction mixture is allowed to warm to room temperature and stirred for 20 hours.
- The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with methyl t-butyl ether.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered through a pad of Celite.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Key Applications: The Ohira-Bestmann Reaction

Dimethyl (1-Diazo-2-oxopropyl)phosphonate is a crucial reagent in the Ohira-Bestmann reaction, which is a mild and efficient method for the one-carbon homologation of aldehydes to terminal alkynes.

Reaction Mechanism

The reaction proceeds through the in situ generation of a dimethyl (diazomethyl)phosphonate anion, which then reacts with an aldehyde.



[Click to download full resolution via product page](#)

Caption: Mechanism of the Ohira-Bestmann Reaction.

Synthetic Workflow Diagram

The general workflow for the synthesis and purification of **Dimethyl (1-Diazo-2-oxopropyl)phosphonate** is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the Ohira-Bestmann reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Data of Dimethyl (1-Diazo-2-oxopropyl)phosphonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1144549#spectroscopic-data-for-dimethyl-1-diazo-2-oxopropyl-phosphonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com